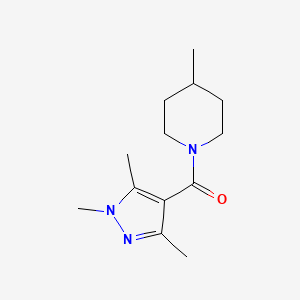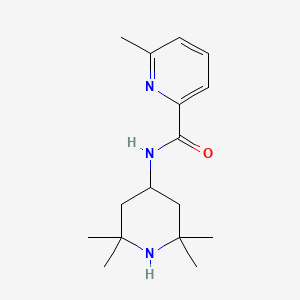
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide, also known as SMT-19969, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the regulation of various physiological and pathological processes in the central nervous system (CNS).
Mécanisme D'action
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide selectively binds to the α7 nAChR and blocks its activity, which leads to the inhibition of downstream signaling pathways. This results in the modulation of various physiological and pathological processes, such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity. These effects are mediated by the modulation of various signaling pathways, such as the ERK/MAPK pathway and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments include its high selectivity and potency for the α7 nAChR, which allows for the investigation of specific downstream signaling pathways. However, the limitations of using 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide. These include the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective α7 nAChR antagonists may lead to the discovery of novel therapeutic agents for the treatment of these disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide may provide valuable insights into the pathogenesis of neurological disorders and the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final purification of the product. The detailed synthetic route of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide has been described in the literature, and it involves the use of various reagents and catalysts.
Applications De Recherche Scientifique
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression. The α7 nAChR has been implicated in the pathogenesis of these disorders, and selective antagonism of this receptor has been shown to have beneficial effects in preclinical models.
Propriétés
IUPAC Name |
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-11-7-6-8-13(17-11)14(20)18-12-9-15(2,3)19-16(4,5)10-12/h6-8,12,19H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFGOGNDMBPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
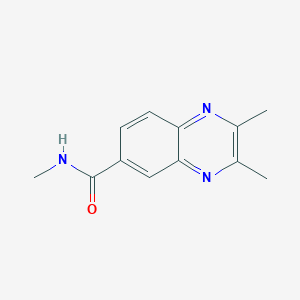

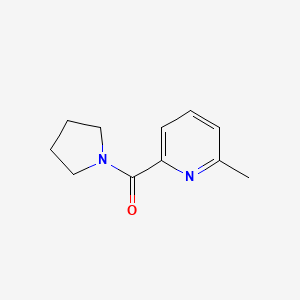
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
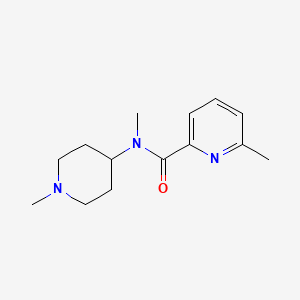
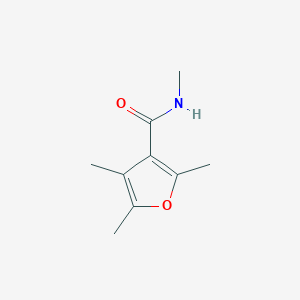
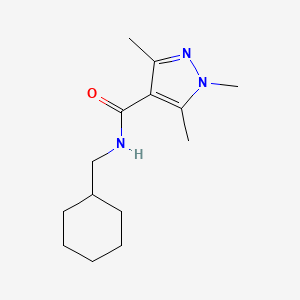


![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
